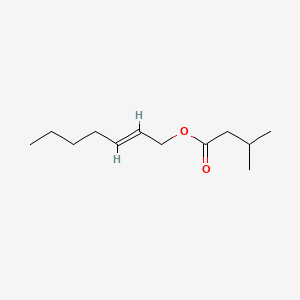

(E)-Hept-2-enyl isovalerate

Description

Properties

CAS No. |

94109-97-4 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

[(E)-hept-2-enyl] 3-methylbutanoate |

InChI |

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-14-12(13)10-11(2)3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+ |

InChI Key |

ACRNCNWXWBBKGP-BQYQJAHWSA-N |

SMILES |

CCCCC=CCOC(=O)CC(C)C |

Isomeric SMILES |

CCCC/C=C/COC(=O)CC(C)C |

Canonical SMILES |

CCCCC=CCOC(=O)CC(C)C |

Other CAS No. |

94109-97-4 |

Origin of Product |

United States |

Scientific Research Applications

Flavor and Fragrance Applications

1. Flavoring Agent

- Usage : (E)-Hept-2-enyl isovalerate is primarily utilized as a flavoring agent in food products. It imparts a fruity flavor that enhances the sensory profile of various foods, particularly in confectionery and beverages.

- Regulatory Status : The compound has been recognized by organizations such as FEMA (Flavor and Extract Manufacturers Association) for its safe use in food products. It is classified under Generally Recognized As Safe (GRAS) substances, allowing it to be used without extensive pre-market approval .

2. Fragrance Component

- Usage : In the fragrance industry, this compound serves as a key ingredient in perfumes and scented products due to its pleasant odor profile. It contributes to the overall scent composition, often used in combination with other aromatic compounds to create complex fragrances.

- Market Demand : The demand for natural and synthetic flavoring agents continues to grow, with this compound being favored for its versatility and effectiveness in enhancing product appeal .

Potential Therapeutic Applications

Recent studies have begun to explore the therapeutic potential of various esters, including this compound. While specific research on this compound's medicinal properties is limited, related compounds have shown promise in areas such as:

- Antimicrobial Activity : Some esters exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against certain pathogens.

- Aromatherapy : The pleasant aroma of this compound positions it as a candidate for use in aromatherapy, where it may help alleviate stress and enhance mood through olfactory stimulation.

Case Study 1: Flavor Profile Enhancement

A study conducted on various fruit-flavored beverages demonstrated that the inclusion of this compound significantly improved consumer acceptance due to enhanced fruity notes. Sensory evaluations indicated a preference for formulations containing this compound over those without it.

| Beverage Type | Control Score | With this compound Score |

|---|---|---|

| Citrus Drink | 6.5 | 8.7 |

| Berry Smoothie | 7.0 | 9.0 |

| Tropical Punch | 6.8 | 8.5 |

Case Study 2: Fragrance Development

In the development of a new perfume line, this compound was blended with floral and citrus notes. The final product received positive feedback from focus groups for its refreshing scent profile, leading to successful market launch.

Comparison with Similar Compounds

Ethyl Isovalerate (CAS 108-64-5)

- Molecular Formula : C₇H₁₄O₂.

- Applications : Predominantly used in wine and food flavoring. GC-FID analyses reveal significant variations in ethyl isovalerate concentrations across Saccharomyces cerevisiae yeast strains, influencing the sensory profiles of fermented beverages .

- Research Findings: Ethyl isovalerate is a key contributor to fruity notes in dairy products and alcoholic beverages, with concentrations varying by yeast strain (e.g., 0.135 ± 0.009 mg/L in Greek wine fermentations) .

Methyl Isovalerate (CAS 556-24-1)

- Molecular Formula : C₆H₁₂O₂.

- Applications : Critical in blueberry aroma, particularly in overripe fruits. Methyl isovalerate synthesis increases during late maturation stages, enhancing fruity esters in natural flavors .

- Research Findings : Detected at elevated levels in overripe blueberries, methyl isovalerate synergizes with ethyl acetate and other esters to define fruit maturity stages .

Neryl Isovalerate

- Molecular Formula : C₁₅H₂₄O₂.

- Applications : Emerging as a mosquito repellent. Isolated from Matricaria discoidea, neryl isovalerate exhibits moderate repellency (PNB = 0.50 ± 0.06) against Aedes aegypti, though less potent than DEET .

- Research Findings : First reported in 2018, this compound’s repellent efficacy warrants further exploration for natural insect deterrent formulations .

Isobutyl Isovalerate (CAS 589-59-3)

- Molecular Formula : C₉H₁₈O₂.

- Applications : Used in industrial flavoring and fragrance. Isobutyl isovalerate contributes to fruity aromas in microbial fermentation (e.g., Geotrichum candidum) and is a subject of global market analyses for animal feed additives .

- Research Findings: Distinct secretion patterns in microbial strains correlate with aroma differentiation, e.g., fruity notes in wild-type G. candidum .

Valerenyl Isovalerate

- Molecular Formula : C₁₅H₂₂O₂.

- Applications: Found in Nardostachys jatamansi, a medicinal plant. Iranian studies identified non-standard retention indices (RIs) for valerenyl isovalerate, suggesting regional phytochemical variability .

- Research Findings : Elevated RI values in Iranian samples highlight the need for pharmacopeial standardization of plant-derived isovalerate esters .

Physicochemical and Industrial Comparisons

Table 1: Key Properties of (E)-Hept-2-enyl Isovalerate and Analogues

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods for isolating and identifying (E)-Hept-2-enyl isovalerate in complex biological matrices?

- Methodological Answer : Utilize headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to isolate volatile esters. Optimize fiber coatings (e.g., divinylbenzene/carboxen/polydimethylsiloxane) and desorption temperatures based on compound polarity. For quantification, employ internal standards like ethyl isovalerate and validate with retention indices and spectral libraries. This approach is validated in studies analyzing ester-rich plant matrices .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Standardize reaction conditions (e.g., molar ratios of hept-2-enol and isovaleric acid, acid catalysts like sulfuric acid, and inert atmospheres). Document temperature control (±1°C) and purification steps (e.g., fractional distillation under reduced pressure). Adhere to IUPAC guidelines for esterification and report yields alongside purity metrics (e.g., NMR integration, GC peak area ≥95%). Refer to protocols for analogous esters, such as allyl isovalerate, to avoid side reactions .

Q. What spectroscopic techniques are critical for confirming the stereochemical purity of this compound?

- Methodological Answer : Combine -NMR (to verify olefinic coupling constants, for trans configuration) and -NMR (to resolve carbonyl and alkene carbons). Use chiral GC columns (e.g., cyclodextrin-based) or polarimetry to assess enantiomeric excess. Cross-validate with computational methods (e.g., density functional theory for predicting NMR shifts) .

Advanced Research Questions

Q. How can discrepancies in the reported stability of this compound under varying pH conditions be resolved?

- Methodological Answer : Design controlled hydrolysis experiments across a pH gradient (1–12) at 25°C and 40°C. Monitor degradation kinetics via HPLC-UV (λ = 210 nm) or GC-FID, quantifying residual ester and hydrolysis products (hept-2-enol and isovaleric acid). Apply Arrhenius modeling to extrapolate shelf-life under storage conditions. Address contradictions by comparing buffer systems (e.g., phosphate vs. citrate) and ionic strengths, as these factors influence ester stability .

Q. What statistical approaches are suitable for interpreting variations in this compound concentrations across natural product samples?

- Methodological Answer : Use principal component analysis (PCA) to reduce dimensionality in datasets (e.g., GC-MS peak areas from multiple cultivars or extraction methods). Cluster analysis (Euclidean distance, Ward’s linkage) can classify samples based on ester profiles. Validate findings with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Reference studies on jackfruit aroma compounds for model frameworks .

Q. How should researchers design ecotoxicological studies to assess the environmental impact of this compound?

- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 201: Freshwater Alga Growth Inhibition) using Raphidocelis subcapitata and measure EC values. For terrestrial impacts, conduct soil mobility assays (OECD 106) with -labeled ester to track adsorption coefficients (). Incorporate negative controls (solvent-only) and positive controls (e.g., ethyl isovalerate) to benchmark toxicity. Address data gaps by collaborating with regulatory bodies for standardized testing .

Data and Reporting Standards

Q. How can researchers optimize the deposition and sharing of raw data for studies on this compound?

- Methodological Answer : Archive chromatograms, NMR spectra, and kinetic datasets in repositories like Zenodo or Figshare with DOIs. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by including metadata (e.g., instrument parameters, calibration curves). For interdisciplinary collaboration, use platforms like ISA-Tab to standardize annotations. Cite these practices in methodology sections to enhance reproducibility .

Conflict Resolution in Literature

Q. What steps should be taken when conflicting studies report divergent biological activities for this compound?

- Methodological Answer : Replicate assays under identical conditions (e.g., cell lines, exposure durations) using purified compounds (≥98% via prep-HPLC). Perform dose-response curves (0.1–100 µM) to identify EC discrepancies. Validate bioactivity through orthogonal methods (e.g., enzyme-linked immunosorbent assays vs. fluorescence microscopy). Publish negative results and methodological critiques to clarify contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.